7-Amino-3-chloro-3-cephem-4-carboxylic acid

Catalog No.
S679620
CAS No.
53994-69-7
M.F
C7H7ClN2O3S
M. Wt
234.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-3-chloro-3-cephem-4-carboxylic acid

CAS Number

53994-69-7

Product Name

7-Amino-3-chloro-3-cephem-4-carboxylic acid

IUPAC Name

(6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C7H7ClN2O3S

Molecular Weight

234.66 g/mol

InChI

InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6-/m1/s1

InChI Key

OQSAFIZCBAZPMY-AWFVSMACSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl

Synonyms

(6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 3-Chloro-7-amino-3-cephem-4-carboxylic Acid; (6R-trans)-7-amino-3-chloro-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;7-Amino-3-chlorocephalosporanic

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)[NH3+])C(=O)[O-])Cl

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)[NH3+])C(=O)[O-])Cl

7-Amino-3-chloro-3-cephem-4-carboxylic acid is a synthetic compound belonging to the class of cephem antibiotics, which are characterized by their beta-lactam structure. Its molecular formula is C7H7ClN2O3S, and it has a molecular weight of approximately 234.66 g/mol. The compound features a chloro substituent at the 3-position and an amino group at the 7-position, which are critical for its biological activity and stability against bacterial resistance mechanisms .

Typical of beta-lactam antibiotics. These include:

  • Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of inactive products. This reaction is significant in determining the stability and shelf-life of the antibiotic.
  • Acylation: The amino group can react with acylating agents to form amides, which can enhance its antibacterial properties or alter its pharmacokinetic profile.
  • Reduction: The compound can be reduced to yield derivatives with potentially different biological activities.

These reactions are essential for modifying the compound for improved efficacy or reduced side effects in therapeutic applications .

The primary biological activity of 7-amino-3-chloro-3-cephem-4-carboxylic acid lies in its antibacterial properties. It exhibits effectiveness against a range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis, which is a hallmark mechanism of beta-lactam antibiotics. The presence of the chloro group enhances its potency against certain resistant strains, making it a valuable candidate in antibiotic therapy .

The synthesis of 7-amino-3-chloro-3-cephem-4-carboxylic acid typically involves several steps:

  • Starting Material: The synthesis often begins with an appropriate cephem precursor, such as 7-aminocephalosporanic acid.
  • Chlorination: A chlorinating agent is used to introduce the chloro group at the 3-position.
  • Carboxylation: The carboxylic acid group is introduced at the 4-position through carboxylation reactions.
  • Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Several patents detail specific synthetic routes, emphasizing variations in reagents and conditions to optimize yield and purity .

7-Amino-3-chloro-3-cephem-4-carboxylic acid has several applications:

  • Antibiotic Therapy: It is primarily used in treating bacterial infections due to its broad-spectrum antibacterial activity.
  • Research: The compound serves as a valuable tool in microbiological research for studying antibiotic resistance mechanisms.
  • Pharmaceutical Development: Its structure provides a foundation for developing new derivatives with enhanced efficacy or reduced side effects.

The ongoing research into its modifications continues to expand its potential applications within medicinal chemistry .

Studies on 7-amino-3-chloro-3-cephem-4-carboxylic acid have focused on its interactions with various biological systems:

  • Protein Binding: Investigations into how this compound binds to plasma proteins can help predict its pharmacokinetic behavior in vivo.
  • Synergistic Effects: Research has explored potential synergistic effects when combined with other antibiotics, which may enhance therapeutic outcomes against resistant bacterial strains.

Understanding these interactions is crucial for optimizing dosing regimens and improving treatment efficacy .

Several compounds share structural or functional similarities with 7-amino-3-chloro-3-cephem-4-carboxylic acid. These include:

Compound NameStructural FeaturesUnique Aspects
7-Aminocephalosporanic AcidCore cephem structurePrecursor to many cephalosporins
CefotaximeAdditional side chainsBroader spectrum against Gram-negative bacteria
CeftriaxoneEnhanced stability and longer half-lifeEffective against resistant strains

While these compounds share a common cephem backbone, the unique chloro substitution at the 3-position in 7-amino-3-chloro-3-cephem-4-carboxylic acid contributes to its distinct antibacterial properties and potential advantages in overcoming resistance mechanisms .

XLogP3

-2.8

UNII

B9T49E55O2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

53994-69-7

Wikipedia

7-amino-3-chloro-3-cephem-4-carboxylic acid

Dates

Modify: 2023-08-15

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